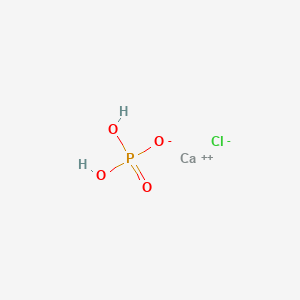![molecular formula C12H17N5O3S B14634101 2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol CAS No. 53458-38-1](/img/structure/B14634101.png)
2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, an oxolane ring, and an ethylsulfanylmethyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol typically involves multi-step organic reactions One common approach is to start with the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions
The oxolane ring is then constructed through a series of cyclization reactions, often involving the use of protecting groups to ensure selective reactivity. The ethylsulfanylmethyl group is introduced in the final steps, typically through alkylation reactions using ethylsulfanyl reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the oxolane ring, leading to the formation of diols.
Substitution: The amino group and other functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanylmethyl group can yield sulfoxides or sulfones, while reduction of the oxolane ring can produce diols.
Aplicaciones Científicas De Investigación
2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of IGF1R and Src pathways, which are associated with cancer progression . By binding to these targets, the compound can induce apoptosis in cancer cells and inhibit tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolo[3,4-d]pyrimidine core but lacks the oxolane ring and ethylsulfanylmethyl group.
1-Methyl-4-aminopyrazolo[3,4-d]pyrimidine: Similar structure with a methyl group at the 1-position instead of the oxolane ring.
Uniqueness
The uniqueness of 2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target multiple pathways, such as IGF1R and Src, makes it a promising candidate for therapeutic development .
Propiedades
Número CAS |
53458-38-1 |
|---|---|
Fórmula molecular |
C12H17N5O3S |
Peso molecular |
311.36 g/mol |
Nombre IUPAC |
2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-2-21-4-7-8(18)9(19)12(20-7)17-11-6(3-16-17)10(13)14-5-15-11/h3,5,7-9,12,18-19H,2,4H2,1H3,(H2,13,14,15) |
Clave InChI |
SPGNHZWDSWMMEC-UHFFFAOYSA-N |
SMILES canónico |
CCSCC1C(C(C(O1)N2C3=NC=NC(=C3C=N2)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



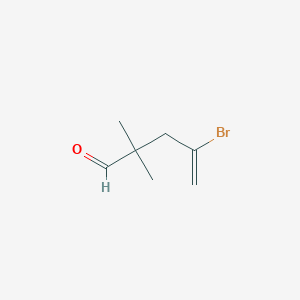
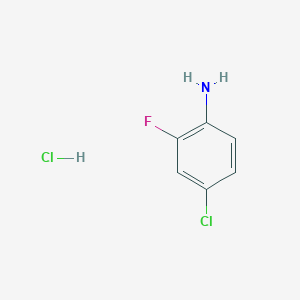
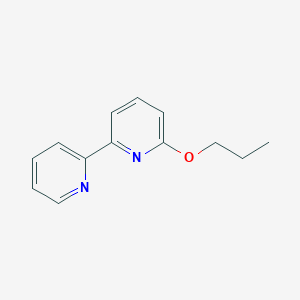
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)


![Methyl{[methyl(4-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14634052.png)
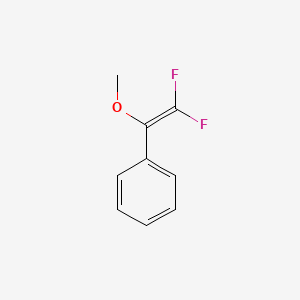
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)


